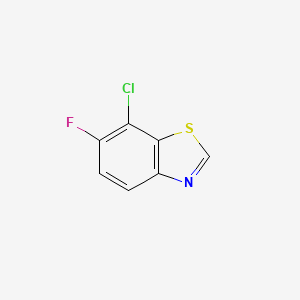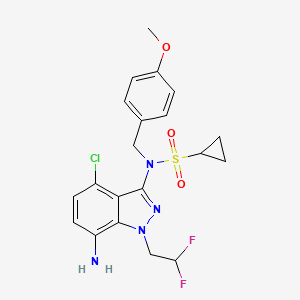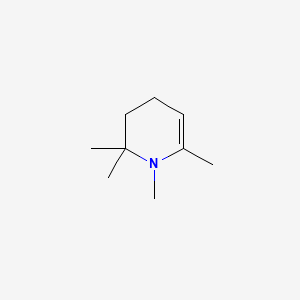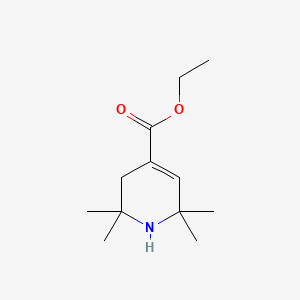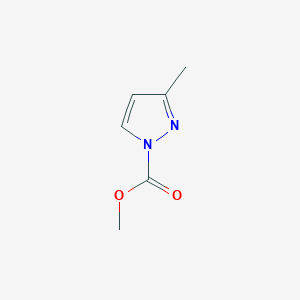
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is a chemical compound with a molecular formula of C11H20N2S. This compound is characterized by the presence of a thiazole ring, an isopropyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine typically involves the reaction of 2-isopropylthiazole with an appropriate amine under controlled conditions. One common method is the alkylation of 2-isopropylthiazole with propan-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and amine group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-N-(propan-2-yl)propan-2-amine: Similar structure but lacks the thiazole ring.
N,N-Diisopropylethylamine: Contains two isopropyl groups and an ethyl group attached to the nitrogen atom.
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a propan-2-amine group .
Uniqueness
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Propiedades
Fórmula molecular |
C11H20N2S |
|---|---|
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H20N2S/c1-7(2)11-12-6-10(14-11)9(5)13-8(3)4/h6-9,13H,1-5H3 |
Clave InChI |
PZEZIBXLTYCVAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)C(C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


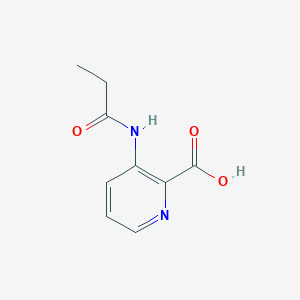
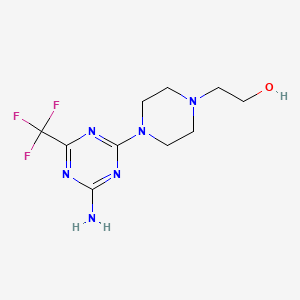

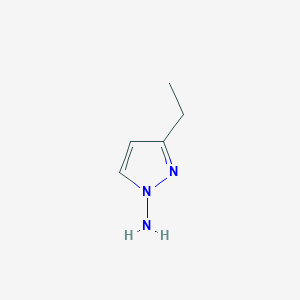
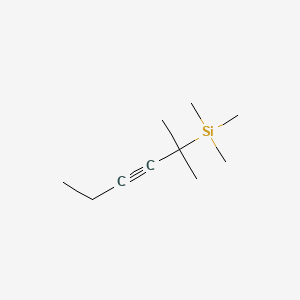
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
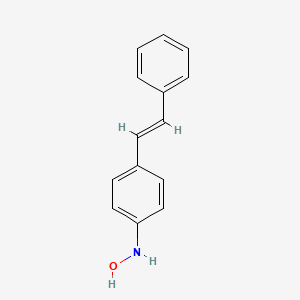
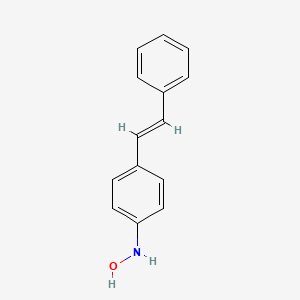
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
